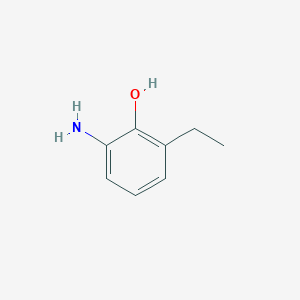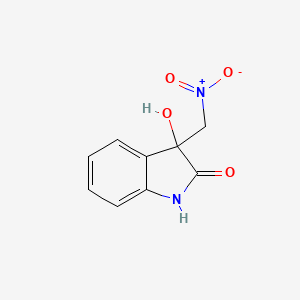![molecular formula C18H19F2N B8805041 1-[Bis(4-fluorophenyl)methyl]piperidine CAS No. 252644-60-3](/img/structure/B8805041.png)
1-[Bis(4-fluorophenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(4-fluorophenyl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a bis-(4-fluorophenyl)methyl group. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine typically involves the reaction of piperidine with bis-(4-fluorophenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with piperidine to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-[Bis(4-fluorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated analogues and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-[Bis(4-fluorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, thereby exerting its pharmacological effects. Additionally, it may interact with other receptors, such as serotonin and dopamine receptors, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis-(4-Fluorophenyl)-methyl]-piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
1-[Bis-(4-Fluorophenyl)-methyl]-4-cinnamyl-piperazine: This compound includes an additional cinnamyl group, which may alter its pharmacological properties.
Uniqueness
1-[Bis(4-fluorophenyl)methyl]piperidine is unique due to its specific substitution pattern and its ability to interact with multiple molecular targets. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Propiedades
Número CAS |
252644-60-3 |
|---|---|
Fórmula molecular |
C18H19F2N |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
1-[bis(4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C18H19F2N/c19-16-8-4-14(5-9-16)18(21-12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,18H,1-3,12-13H2 |
Clave InChI |
WTOSWPBNFCJVHA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole](/img/structure/B8804964.png)




![Methyl 5-((3-chlorophenyl)amino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B8804994.png)






![4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide](/img/structure/B8805056.png)

